(R)-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodopropyl) Ether

Vue d'ensemble

Description

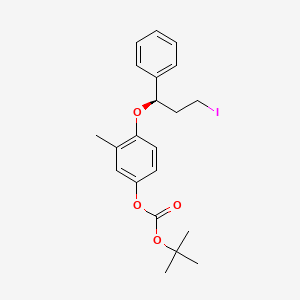

(R)-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodopropyl) Ether is a complex organic compound with the molecular formula C21H25IO4 and a molecular weight of 468.325 g/mol . This compound is characterized by the presence of a tert-butyl group, an iodo-phenylpropoxy moiety, and a methylphenyl carbonate structure. It is used in various chemical and biological research applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of (R)-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodopropyl) Ether involves several steps. One common synthetic route starts with the commercially available 4-bromo-1H-indole . The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound, which is then converted to its N-Boc derivative . The aldehyde group of this derivative is reduced with sodium borohydride in methanol to obtain an alcohol . The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole . Introduction of a formyl group into the 4-position is done using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C .

Analyse Des Réactions Chimiques

(R)-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodopropyl) Ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The iodo group in the compound can be substituted with other groups using nucleophilic substitution reactions.

Applications De Recherche Scientifique

(R)-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodopropyl) Ether is used in various scientific research applications:

Medicine: It is investigated for its potential therapeutic applications due to its unique chemical structure and reactivity.

Industry: The compound is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of (R)-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodopropyl) Ether involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of biologically active intermediates. These intermediates can interact with cellular targets, modulating biological pathways and exerting therapeutic effects .

Comparaison Avec Des Composés Similaires

(R)-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodopropyl) Ether can be compared with other similar compounds, such as:

tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound is synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents.

Activité Biologique

(R)-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodopropyl) Ether, with the molecular formula C21H25IO4 and a molecular weight of 468.33 g/mol, is a complex organic compound that has garnered attention for its biological activity, particularly as an inhibitor of monoamine transporters. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound involves multiple steps:

- Preparation of the Benzene Ring : The initial step involves reacting 2-methylphenol with tert-butyl chloroformate in the presence of a base like pyridine to introduce the tert-butylcarbonate group.

- Formation of Ether Linkage : The next step entails reacting the substituted benzene with 1-phenyl-3-iodopropane using sodium hydride as a strong base.

- Purification : Final purification is achieved through column chromatography to isolate the desired compound in high purity.

The primary biological activity of this compound is its role as an inhibitor of monoamine transporters. This inhibition affects the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism underlies its potential therapeutic effects in treating neurological disorders .

Biological Activity and Research Findings

Research has shown that this compound exhibits significant biological activity, particularly in neuropharmacology. Below are key findings from various studies:

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological implications of this compound:

- Neuropharmacological Study : A study demonstrated that this compound significantly increased serotonin levels in animal models, suggesting its potential use in treating depression .

- Comparative Analysis : Compared with other monoamine uptake inhibitors, this compound showed a more selective inhibition profile, making it a candidate for further development in pharmacotherapy .

- Toxicological Assessment : Toxicity studies indicated that while the compound exhibits biological activity, it also requires careful evaluation regarding its safety profile for clinical applications .

Propriétés

IUPAC Name |

tert-butyl [4-[(1R)-3-iodo-1-phenylpropoxy]-3-methylphenyl] carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25IO4/c1-15-14-17(24-20(23)26-21(2,3)4)10-11-18(15)25-19(12-13-22)16-8-6-5-7-9-16/h5-11,14,19H,12-13H2,1-4H3/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHARZRBRSPUSSZ-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(=O)OC(C)(C)C)OC(CCI)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)OC(=O)OC(C)(C)C)O[C@H](CCI)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20739860 | |

| Record name | tert-Butyl 4-[(1R)-3-iodo-1-phenylpropoxy]-3-methylphenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20739860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457634-26-3 | |

| Record name | tert-Butyl 4-[(1R)-3-iodo-1-phenylpropoxy]-3-methylphenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20739860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.